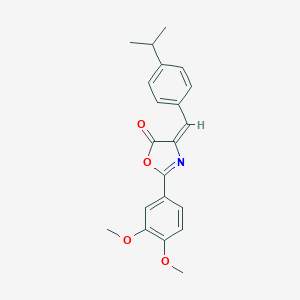![molecular formula C26H25N5O3S2 B381816 Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 326907-66-8](/img/structure/B381816.png)
Ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a phenyl group, a pyridinyl group, a 1,2,4-triazolyl group, a sulfanyl group, an acetyl group, an amino group, and a benzothiophene group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of multiple rings suggests that the compound could have a fairly rigid structure. The electron-rich nitrogen and sulfur atoms could participate in hydrogen bonding or other types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the amino group could act as a nucleophile in reactions with electrophiles, while the carbonyl group of the acetyl group could be attacked by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups suggests that the compound could be soluble in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The presence of the 1,2,4-triazole moiety is significant in antimicrobial activity. Triazole derivatives have been widely reported to exhibit a broad spectrum of antibacterial and antifungal properties. This compound, with its triazole group, could potentially be explored for its efficacy against various strains of bacteria and fungi, contributing to the development of new antimicrobial agents .
Anticancer Potential
Compounds featuring both pyridine and triazole structures have been associated with anticancer activities. The pyridinyl-triazole scaffold, in particular, has been a focus in the discovery of new therapeutic agents for cancer treatment. Research could investigate this compound’s ability to inhibit cancer cell growth and proliferation .
Neuroprotective Properties
The pyridinyl-triazole derivative is a promising candidate for neuroprotection. Studies have shown that similar structures can reduce the aggregation of proteins like alpha-synuclein, which is implicated in neurodegenerative diseases such as Parkinson’s disease. This compound could be valuable in the search for novel neuroprotective drugs .
Anti-inflammatory and Analgesic Effects
The benzothiophene core, when combined with other active moieties, has shown significant analgesic and anti-inflammatory activities. This suggests that the compound may be useful in creating new treatments for inflammatory conditions and pain management .
Antioxidant Activity
Compounds with an imidazole ring, which is structurally similar to the triazole ring, have demonstrated good antioxidant properties. This compound could be explored for its potential to scavenge free radicals and protect against oxidative stress-related damage .
Antiviral and Antitubercular Applications
The triazole nucleus has been identified as a central component in drugs with antiviral and antitubercular activities. Given the structural similarity, this compound could be investigated for its potential use in treating viral infections and tuberculosis .
Gastroprotective Effects
Drugs containing benzothiophene and triazole have been used for their gastroprotective effects, including the treatment of ulcers. This compound’s application in this area could be explored, potentially leading to the development of new antiulcer medications .
Antidiabetic Activity
The triazole group is known to be present in several antidiabetic drugs. Research into this compound could focus on its potential to act as an insulin sensitizer or an inhibitor of enzymes relevant to diabetes management .
Propiedades
IUPAC Name |
ethyl 2-[[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S2/c1-2-34-25(33)22-19-10-6-7-11-20(19)36-24(22)28-21(32)16-35-26-30-29-23(17-12-14-27-15-13-17)31(26)18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGYJZBHDRSBMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381733.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(1-piperidinyl)ethanone](/img/structure/B381738.png)
![4-[4-(benzyloxy)phenoxy]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381740.png)
![3,4-dimethoxy-N-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B381741.png)
![Ethyl 2-[(5-methyl-2-furoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B381742.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B381743.png)
![4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381746.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B381749.png)
![7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one](/img/structure/B381750.png)

![4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B381752.png)
![7-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381754.png)
![Dimethyl 5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}isophthalate](/img/structure/B381755.png)